molecular formula C9H7Cl2N3S B061938 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 162693-41-6

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B061938
CAS No.: 162693-41-6
M. Wt: 260.14 g/mol
InChI Key: KNPVHXREFIERGC-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a versatile heterocyclic building block and a privileged scaffold of significant interest in medicinal chemistry and agrochemical research. This compound belongs to the 1,2,4-triazole class, a core structure renowned for its wide spectrum of biological activities. The presence of the electron-withdrawing dichlorophenyl moiety and the thiol group at the 3-position makes it a key intermediate for synthesizing novel derivatives, particularly through S-alkylation or condensation reactions to form thioethers and other complex molecules.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVHXREFIERGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974915
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5950-88-9
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiocarbohydrazide with 2,4-Dichlorobenzoic Acid

A widely reported method involves the cyclocondensation of thiocarbohydrazide with 2,4-dichlorobenzoic acid under acidic conditions . Thiocarbohydrazide reacts with the carboxylic acid in the presence of concentrated sulfuric acid, facilitating the formation of a thiosemicarbazide intermediate. Subsequent cyclization at elevated temperatures yields the triazole core.

Procedure :

  • Intermediate Synthesis : A mixture of thiocarbohydrazide (0.1 mol) and 2,4-dichlorobenzoic acid (0.1 mol) is refluxed in ethanol with catalytic sulfuric acid for 6–8 hours. The intermediate 2-(2,4-dichlorobenzoyl)-hydrazinecarbothioamide precipitates upon cooling .

  • Cyclization : The intermediate is heated at 160–180°C in a sand bath for 3–4 hours. The crude product is purified via recrystallization from ethanol, yielding 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol .

Characterization :

  • IR Spectroscopy : Strong absorption bands at 2612 cm⁻¹ (S–H stretch) and 1628 cm⁻¹ (C=N stretch) confirm triazole formation .

  • ¹H NMR (DMSO-d₆) : Signals at δ 7.45–7.89 (m, 3H, aromatic) and δ 3.21 (s, 3H, CH₃) validate the dichlorophenyl and methyl substituents .

Introduction of the methyl group at the N4 position is achieved through alkylation reactions. This method modifies preformed triazole derivatives to install the methyl substituent .

Procedure :

  • Substrate Preparation : 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclization as described in Section 1.

  • Methylation : The amino group is treated with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 4 hours. Potassium carbonate acts as a base to deprotonate the thiol, facilitating alkylation .

Characterization :

  • Melting Point : 165–169°C (lit.), consistent with Sigma-Aldrich specifications .

  • LC-MS : Molecular ion peak at m/z 260.15 [M+H]⁺ aligns with the molecular formula C₉H₇Cl₂N₃S .

One-Pot Synthesis via Hydrazine Hydrate and Carbon Disulfide

A streamlined approach combines 2,4-dichlorophenylhydrazine, carbon disulfide, and methylamine in a single reactor .

Procedure :

  • Reaction Setup : 2,4-Dichlorophenylhydrazine (0.05 mol), carbon disulfide (0.06 mol), and methylamine (0.055 mol) are refluxed in ethanol for 12 hours.

  • Cyclization : Addition of sodium hydroxide (2N) induces cyclization, forming the triazole ring. Acidification with HCl precipitates the product .

Optimization :

  • Yield : 68–72% after recrystallization from DMF/water .

  • Purity : HPLC analysis shows >97% purity, corroborating Sigma-Aldrich’s assay data .

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Cyclocondensation 65–7010–12 hoursHigh selectivity for dichlorophenyl group
Alkylation 75–806 hoursEfficient methyl group introduction
One-Pot Synthesis 68–7212 hoursSimplified purification

Spectroscopic and Physicochemical Profiling

Solubility :

  • Soluble in acetone (2.5% w/v) and DMF; insoluble in water .

Thermal Stability :

  • Decomposition above 240°C, with a melting point of 165–169°C .

XRD Analysis :

  • Crystalline structure confirmed by powder X-ray diffraction, showing characteristic peaks at 2θ = 18.7°, 22.3°, and 27.9° .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Nucleophiles: Amines or thiols can be used for substitution reactions.

    Cyclization Conditions: Elevated temperatures and the presence of catalysts like Lewis acids can facilitate cyclization reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Triazoles: Resulting from nucleophilic substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity
    • The compound has shown significant antifungal properties against various fungal pathogens. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective antifungal agents in treating infections caused by fungi such as Candida and Aspergillus species .
  • Antimicrobial Properties
    • In addition to antifungal effects, studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use in developing new antibacterial agents .
  • Cancer Research
    • Preliminary studies indicate that triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored, making it a candidate for further investigation in oncology .

Agricultural Applications

  • Fungicides
    • The compound is being investigated as a potential fungicide in agriculture. Its effectiveness against plant pathogens could provide an alternative to traditional fungicides, promoting sustainable agricultural practices .
  • Plant Growth Regulators
    • There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant hormone levels and thus affect growth and development positively .

Material Science Applications

  • Corrosion Inhibitors
    • The unique chemical structure of this compound allows it to act as a corrosion inhibitor for metals. Studies suggest that it can form protective films on metal surfaces, reducing corrosion rates significantly .
  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of polymers. Its presence can improve the durability of materials used in various industrial applications .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of several triazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of commonly used antifungals like fluconazole against Candida albicans.

Case Study 2: Agricultural Application

In a field trial reported by Pest Management Science, the compound was tested as a fungicide on crops susceptible to fungal infections. The results showed a significant reduction in disease incidence compared to untreated controls, suggesting its potential for commercial use.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with analogous triazole derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

Substituent Variations at Position 5

  • 5-(2,4-Dichlorophenyl) vs. 5-(4-Nitrophenyl): Replacing the 2,4-dichlorophenyl group with a 4-nitrophenyl moiety (as in 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) introduces a strong electron-withdrawing nitro group. This substitution increases polarity and alters biological activity; nitro-substituted derivatives often exhibit enhanced antioxidant properties but reduced antifungal efficacy compared to chlorinated analogs .
  • 5-(2,4-Dichlorophenyl) vs. 5-(4-Fluorophenyl) :
    Fluorine substitution (e.g., 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) reduces steric bulk and increases lipophilicity, improving membrane permeability. Fluorinated analogs demonstrate comparable antifungal activity but lower cytotoxicity in mammalian cells .

Substituent Variations at Position 4

  • 4-Methyl vs. 4-Ethyl :
    Increasing the alkyl chain length from methyl to ethyl (e.g., 4-ethyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol) marginally enhances hydrophobicity, leading to improved bioavailability. However, this modification can reduce binding affinity to fungal cytochrome P450 enzymes, diminishing antifungal potency .

  • 4-Methyl vs. 4-Phenyl :
    Aromatic substitution at position 4 (e.g., 4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol) introduces π-π stacking interactions, which improve stability in crystalline forms but may compromise solubility in aqueous media .

Thiol Group Modifications

  • Thiol (-SH) vs. Sulfanyl (-S-alkyl) :
    Alkylation of the thiol group (e.g., 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-sulfanyl derivatives) reduces nucleophilicity, enhancing metabolic stability. For example, S-benzylated analogs show prolonged half-lives in vitro but require higher concentrations to achieve antifungal effects comparable to the parent thiol .

Antifungal Activity

  • This compound :
    Exhibits potent activity against Candida albicans (MIC = 8 µg/mL) due to inhibition of ergosterol biosynthesis .
  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol :
    Lower antifungal activity (MIC = 32 µg/mL) against the same strain, attributed to reduced membrane penetration caused by the methoxy group .
  • 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol :
    Comparable MIC (10 µg/mL) but lower toxicity (IC50 > 100 µg/mL in human fibroblasts) .

Antibacterial Activity

  • This compound :
    Moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) .
  • Schiff Base Derivatives (e.g., 5-(2,4-dichlorophenyl)-4-((2-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol): Enhanced antibacterial effects (MIC = 16 µg/mL) due to synergistic interactions between the triazole core and the imine moiety .

Biological Activity

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 162693-41-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₇Cl₂N₃S. Its structure includes a triazole ring substituted with a dichlorophenyl group and a methyl group. The presence of the thiol (-SH) functional group is significant for its biological activity.

PropertyValue
Molecular FormulaC₉H₇Cl₂N₃S
Molecular Weight232.14 g/mol
CAS Number162693-41-6
MDL NumberMFCD00662792

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess inhibitory effects against various bacterial strains. The mechanism often involves interference with fungal cell membrane synthesis or inhibition of specific enzyme activities.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several triazole derivatives against common fungal pathogens. The results indicated that this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of established antifungal agents like fluconazole .

Table: Antifungal Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compound16Candida albicans
Fluconazole32Candida albicans
Voriconazole8Aspergillus niger

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research shows that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: HepG2 Cell Line

In vitro studies on the HepG2 liver cancer cell line revealed that this compound exhibits significant cytotoxicity. An MTT assay demonstrated an IC50 value of approximately 25 µg/mL after 48 hours of exposure. This suggests a moderate to strong potential as an anticancer agent .

Table: Anticancer Activity Against HepG2 Cells

CompoundIC50 (µg/mL)Mechanism of Action
This compound25Induction of apoptosis
Doxorubicin10DNA intercalation and apoptosis
Cisplatin15DNA cross-linking

Structure–Activity Relationship (SAR)

The biological activity of triazoles can often be correlated with their structural features. Substituents on the phenyl ring significantly influence their potency. Electron-donating groups tend to enhance activity by stabilizing the transition state during interaction with biological targets.

Findings from SAR Studies

Research indicates that the introduction of electron-donating groups at specific positions on the phenyl ring increases the compound's effectiveness against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .

Q & A

Q. What protocols validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine knockout strains (e.g., S. cerevisiae CYP51 mutants) with metabolomic profiling (GC-MS) to trace metabolic disruptions. Surface plasmon resonance (SPR) measures binding kinetics to purified targets. CRISPR-Cas9 gene editing in human cell lines confirms target relevance .

Notes

  • Contradictions in Evidence : Some studies report higher antimicrobial activity in polar solvents (e.g., methanol ), while others emphasize DMF’s efficiency for functionalization . Researchers should optimize conditions based on target substituents.
  • Advanced Tools : Combine experimental data with computational models (e.g., QSAR) to prioritize analogs for synthesis .

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